Flucloxacillin sodium

Description

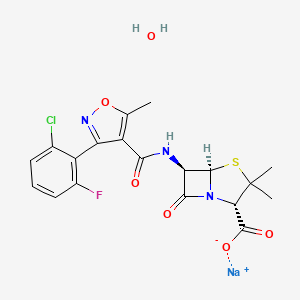

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFN3O5S.Na.H2O/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);;1H2/q;+1;/p-1/t13-,14+,17-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARMJFIQRZRMHG-VICXVTCVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN3NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046477 | |

| Record name | Floxacillin sodium hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34214-51-2 | |

| Record name | Flucloxacillin sodium monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034214512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Floxacillin sodium hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sodium (2S,5R,6R)-6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUCLOXACILLIN SODIUM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMG7C674WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Flucloxacillin Sodium on Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucloxacillin sodium is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class. It is particularly effective against infections caused by penicillinase-producing Gram-positive bacteria, most notably Staphylococcus aureus.[1] Its efficacy lies in its ability to disrupt the synthesis of the bacterial cell wall, a structure essential for bacterial viability and integrity. This technical guide provides a comprehensive overview of the core mechanism of action of flucloxacillin, focusing on its interaction with bacterial enzymes, the resulting inhibition of peptidoglycan synthesis, and the molecular basis of resistance. This document includes quantitative data where available, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows.

The Core Mechanism: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of flucloxacillin is a direct consequence of its interference with the final stages of peptidoglycan biosynthesis.[2][3] Peptidoglycan, a heteropolymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) units cross-linked by short peptides, provides structural rigidity to the bacterial cell wall.

The key steps in the final stage of peptidoglycan synthesis are catalyzed by a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). Flucloxacillin, like other β-lactam antibiotics, acts as a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor. By binding to the active site of PBPs, flucloxacillin acylates the serine residue, forming a stable, covalent penicilloyl-enzyme intermediate. This irreversible inhibition of PBP transpeptidase activity prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.[4][5]

Figure 1: Peptidoglycan biosynthesis pathway and the inhibitory action of flucloxacillin.

Quantitative Data

Binding Affinity of Flucloxacillin to Penicillin-Binding Proteins

| Penicillin-Binding Protein (PBP) | IC50 (µM) for Flucloxacillin in Streptococcus pneumoniae |

| PBP1a | >1000 |

| PBP1b | 11.04 ± 2.475 |

| PBP2x | 0.832 ± 0.323 |

| PBP2a | 35.29 ± 25.98 |

| PBP2b | 18.54 ± 11.07 |

| PBP3 | 0.911 ± 0.252 |

| Data from Sharifzadeh et al. (2020)[6] |

Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. It is a critical measure of an antibiotic's potency.

| Bacterial Species | Flucloxacillin MIC Range (mg/L) | Median MIC (mg/L) |

| Staphylococcus aureus (MSSA) | <0.06 - 0.25 | 0.125 |

| Streptococcus pyogenes | Not specified | ~0.04 |

| Enterococcus faecalis | Resistant | >16 |

| Data compiled from multiple sources[7][8] |

Experimental Protocols

Competitive PBP Binding Assay for IC50 Determination

This assay determines the concentration of flucloxacillin required to inhibit the binding of a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) to PBPs.

Methodology:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest (e.g., Staphylococcus aureus) to the mid-logarithmic phase in a suitable broth medium.

-

Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS), pH 7.4.

-

Resuspend the cell pellet in PBS and lyse the cells by sonication or using a French press.

-

Centrifuge the lysate at a low speed to remove intact cells and debris.

-

Pellet the membrane fraction from the supernatant by ultracentrifugation.

-

Wash the membrane pellet and resuspend it in a storage buffer.

-

-

Competitive Binding Reaction:

-

In a series of microcentrifuge tubes, incubate a fixed amount of the membrane preparation with a range of concentrations of flucloxacillin for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 37°C).

-

-

Fluorescent Labeling:

-

Add a fixed concentration of Bocillin-FL to each tube and incubate for an additional 10-15 minutes to allow the probe to bind to any unoccupied PBPs.

-

-

Detection and Quantification:

-

Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

-

Quantify the fluorescence intensity of each PBP band.

-

-

Data Analysis:

-

Plot the percentage of Bocillin-FL binding (relative to a control with no flucloxacillin) against the concentration of flucloxacillin.

-

The IC50 value is the concentration of flucloxacillin that results in a 50% reduction in the fluorescent signal for a specific PBP band.

-

Figure 2: Experimental workflow for a competitive PBP binding assay.

In Vitro Peptidoglycan Synthesis Inhibition Assay

This assay directly measures the effect of flucloxacillin on the synthesis of peptidoglycan using radiolabeled precursors.

Methodology:

-

Preparation of Permeabilized Cells or Membrane Fractions:

-

Prepare bacterial membranes as described in the PBP binding assay, or use ether-treated whole cells to make them permeable to the substrates.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing a suitable buffer, ATP, and the necessary cofactors.

-

Add the radiolabeled peptidoglycan precursor, such as UDP-N-acetylmuramic acid-[14C]pentapeptide or [14C]-N-acetylglucosamine.

-

-

Inhibition Assay:

-

To a series of reaction tubes, add the permeabilized cells or membrane fraction and varying concentrations of flucloxacillin.

-

Initiate the reaction by adding the radiolabeled precursor.

-

Incubate the reactions at 37°C for a specific time.

-

-

Separation and Detection:

-

Stop the reaction (e.g., by boiling).

-

Separate the newly synthesized, radiolabeled peptidoglycan from the unincorporated precursors using techniques like precipitation with trichloroacetic acid followed by filtration, or by chromatography.

-

Quantify the amount of incorporated radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of peptidoglycan synthesis for each flucloxacillin concentration compared to a no-drug control.

-

Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antibiotic.

Methodology:

-

Preparation of Antibiotic Dilutions:

-

Prepare a serial two-fold dilution of flucloxacillin in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL.

-

-

Inoculation:

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Incubation:

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Interpretation:

-

The MIC is the lowest concentration of flucloxacillin that completely inhibits visible bacterial growth.

-

Mechanisms of Resistance

The primary mechanism of clinically significant resistance to flucloxacillin in Staphylococcus aureus is the acquisition of the mecA gene, which is carried on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec). The mecA gene encodes a modified penicillin-binding protein, PBP2a (or PBP2'). PBP2a has a very low affinity for flucloxacillin and other β-lactam antibiotics. In the presence of flucloxacillin, the native PBPs are inhibited, but PBP2a can continue to catalyze the transpeptidation reaction, allowing for the synthesis of a functional cell wall and conferring resistance. This is the hallmark of Methicillin-Resistant Staphylococcus aureus (MRSA).[4]

Figure 3: Logical relationship of PBP2a-mediated flucloxacillin resistance.

Conclusion

This compound remains a clinically important antibiotic due to its stability against staphylococcal penicillinases and its potent inhibitory effect on bacterial cell wall synthesis. Its mechanism of action is well-characterized, involving the covalent inactivation of essential penicillin-binding proteins. Understanding the quantitative aspects of its interaction with PBPs and its minimum inhibitory concentrations against key pathogens is crucial for its effective use and for the development of new antimicrobial strategies. The experimental protocols detailed in this guide provide a framework for the continued investigation of flucloxacillin and other β-lactam antibiotics, which is essential in the ongoing effort to combat bacterial resistance.

References

- 1. PBP4: A New Perspective on Staphylococcus aureus β-Lactam Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Transcriptional Induction of the Penicillin-Binding Protein 2 Gene in Staphylococcus aureus by Cell Wall-Active Antibiotics Oxacillin and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Staphylococcus aureus Penicillin Binding Protein 4 (PBP4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expanded profiling of β-lactam selectivity for penicillin-binding proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein binding of flucloxacillin in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-Level Resistance of Staphylococcus aureus to β-Lactam Antibiotics Mediated by Penicillin-Binding Protein 4 (PBP4) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Flucloxacillin Sodium for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of flucloxacillin sodium, a narrow-spectrum beta-lactam antibiotic. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating essential data, detailing experimental protocols, and visualizing key pathways and workflows.

Core Physicochemical Properties

This compound is a hygroscopic, white or almost white crystalline powder. A summary of its key physicochemical properties is presented in the tables below, offering a quick reference for laboratory use.

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₉H₁₆ClFN₃NaO₅S | [1] |

| Molecular Weight | 475.85 g/mol | [2] |

| pKa | ~2.7 | [3] |

| Appearance | White or almost white, hygroscopic, crystalline powder | [1][4] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Temperature | References |

| Water | Freely soluble (~100 mg/mL) | 25°C | [4][5][6] |

| Methanol | Freely soluble | Not Specified | [1][4][6] |

| Ethanol (96%) | Soluble (5 mg/mL) | 25°C | [1][4][6] |

| DMSO | ≥ 100 mg/mL | Not Specified | [5] |

Table 3: Thermal and Optical Properties of this compound

| Property | Value | References |

| Melting Point | 176-178 °C | [1] |

| Specific Optical Rotation | +158° to +168° (in water) | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of this compound.

Table 4: UV-Visible Spectroscopic Data for this compound

| Solvent | λmax (nm) | Method | References |

| Water | 274 | Direct UV Spectrophotometry | [7][8] |

| Chloroform | 408 | Ion-Pair Complexation with Bromocresol Purple | [9] |

| Methanol/Dichloromethane | 362 | Charge Transfer Complexation with Iodine | [10] |

Stability Profile

This compound is susceptible to degradation, primarily through hydrolysis of the β-lactam ring. Forced degradation studies have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

A stability-indicating HPLC method is crucial for separating flucloxacillin from its degradation products. A typical method would involve a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol.

Experimental Protocols

The following sections provide detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Solubility

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) using a potentiometric titrator.

UV-Visible Spectrophotometric Analysis

This protocol details a direct UV-Vis spectrophotometric method for the quantification of this compound in an aqueous solution.

Mechanism of Action

Flucloxacillin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. This process involves the binding to and inactivation of penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for research and development purposes. The provided data and protocols are intended to streamline experimental design and execution. For all laboratory work, it is essential to consult primary literature and adhere to all relevant safety guidelines.

References

- 1. uspbpep.com [uspbpep.com]

- 2. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 3. Flucloxacillin | 5250-39-5 [chemicalbook.com]

- 4. drugfuture.com [drugfuture.com]

- 5. Research SOP: SOP FOR MELTING POINT APPRATUS | STANDARD OPERATING PROCEDURE FOR CLEANING, OPERATION & CALIBRATION OF MELTING POINT APPRATUS [researchsop.com]

- 6. fresenius-kabi.com [fresenius-kabi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. rjptonline.org [rjptonline.org]

- 10. scispace.com [scispace.com]

The Synthesis and Purification of Flucloxacillin Sodium: A Technical Guide

An in-depth exploration of the synthetic pathways and purification methodologies for the potent antistaphylococcal agent, flucloxacillin sodium, tailored for researchers, scientists, and drug development professionals.

This compound, a narrow-spectrum β-lactam antibiotic, is a cornerstone in the treatment of infections caused by penicillinase-producing staphylococci. Its efficacy is intrinsically linked to its purity, demanding robust and well-characterized synthesis and purification protocols. This technical guide provides a comprehensive overview of the core methodologies employed in the production of this compound, from the synthesis of its key intermediates to the final purification stages.

I. Synthetic Pathways of this compound

The industrial synthesis of this compound is a multi-step process that hinges on the acylation of 6-aminopenicillanic acid (6-APA), the core structural component of penicillins. The acylating agent is the specifically designed side chain, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride.

The overall synthesis can be logically divided into two primary stages:

-

Synthesis of the Acylating Agent: Preparation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride.

-

Acylation and Salt Formation: Condensation of the acyl chloride with 6-APA to form flucloxacillin acid, followed by its conversion to the sodium salt.

Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

The synthesis of this key intermediate begins with 2-chloro-6-fluorobenzaldehyde and proceeds through a series of reactions including oximation, chlorination, cyclization, and hydrolysis to yield 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.[1] This carboxylic acid is then converted to the highly reactive acyl chloride.

A common method for this chlorination involves the use of phosphorus oxychloride in the presence of an organic amine catalyst.[2][3] An alternative, more environmentally friendly approach utilizes bis(trichloromethyl) carbonate (triphosgene) as the chlorinating agent, which avoids the generation of phosphorus-containing wastewater.[4][5]

Experimental Protocol: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

-

Materials: 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, toluene, tetramethylurea, bis(trichloromethyl) carbonate.[4]

-

Procedure:

-

To a reaction vessel, add 3-(2'-chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (100 mmol), tetramethylurea (2 mmol), and toluene (10 times the mass of the carboxylic acid).[4]

-

Stir the mixture to ensure homogeneity.[4]

-

Slowly add a toluene solution of bis(trichloromethyl) carbonate (33 mmol) over 45 minutes at room temperature. An HCl absorption system should be in place.[4]

-

Heat the reaction mixture to 110°C and reflux for 2 hours.[4]

-

After the reaction is complete, recover the toluene by vacuum distillation.[4]

-

Collect the product fraction at 168-170°C under a vacuum of 0.667 kPa. The product solidifies upon cooling.[4]

-

| Parameter | Value | Reference |

| Molar Ratio (Carboxylic Acid:Bis(trichloromethyl) carbonate:Tetramethylurea) | 1:0.33:0.02 | [4] |

| Solvent | Toluene | [4] |

| Reaction Temperature | 110°C | [4] |

| Reaction Time | 2 hours | [4] |

| Yield | 95.7% | [4] |

| Purity (GC) | 99.9% | [4] |

Acylation of 6-APA and Formation of this compound

The core of the flucloxacillin synthesis is the acylation of 6-aminopenicillanic acid (6-APA) with the prepared 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. This reaction is typically carried out in a biphasic system or in the presence of an organic solvent.

Experimental Protocol: Synthesis of this compound

-

Materials: 6-aminopenicillanic acid (6-APA), deionized water, sodium carbonate, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid chloride, dilute hydrochloric acid, ethyl acetate, saturated sodium chloride solution, anhydrous sodium sulfate, sodium isooctanoate.[6]

-

Procedure:

-

Dissolve 6-APA (20.0 g) in deionized water (100 g) with stirring and cool the mixture to 0-5°C.[6]

-

Prepare a 1 mol/L solution of sodium carbonate by dissolving 10.6 g of sodium carbonate in 100 mL of deionized water.[6]

-

Slowly add the sodium carbonate solution to the 6-APA suspension while maintaining the temperature below 10°C to obtain an aqueous solution of the 6-APA sodium salt.[6]

-

Add 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid chloride (28.0 g) to the reaction mixture over 1 hour.[6]

-

Stir the reaction at 20-25°C for 4 hours.[6]

-

After the reaction, adjust the pH of the solution to 2.5 with 1 mol/L dilute hydrochloric acid.[6]

-

Extract the flucloxacillin acid into ethyl acetate (400 g).[6]

-

Wash the ethyl acetate phase with a saturated sodium chloride solution and dry it with anhydrous sodium sulfate.[6]

-

Prepare a 1 mol/L solution of sodium isooctanoate in ethyl acetate by dissolving 18.0 g of sodium isooctanoate in 108 mL of ethyl acetate.[6]

-

Slowly add the sodium isooctanoate solution to the ethyl acetate solution of flucloxacillin acid. A white solid will precipitate.[6]

-

Cool the mixture to 5-10°C and continue crystallization for 3 hours.[6]

-

Collect the solid by filtration, wash it twice with ethyl acetate, and dry it under vacuum at 50°C to yield this compound monohydrate.[6]

-

| Parameter | Value | Reference |

| 6-APA | 20.0 g | [6] |

| 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid chloride | 28.0 g | [6] |

| Reaction Temperature (Acylation) | 20-25°C | [6] |

| Reaction Time (Acylation) | 4 hours | [6] |

| Crystallization Temperature | 5-10°C | [6] |

| Yield | 90.6% | [6] |

| Purity (HPLC) | 99.8% | [6] |

A schematic representation of the synthesis pathway is provided below:

II. Purification Methods

The purity of this compound is critical for its safety and efficacy. The primary method for purification is crystallization, which effectively removes unreacted starting materials, by-products, and other impurities.[7][8]

Crystallization

Crystallization of flucloxacillin acid before its conversion to the sodium salt is a key step to improve the final product's quality.[2][3] This intermediate crystallization helps to remove impurities that are difficult to separate from the final sodium salt.

The final purification of this compound often involves recrystallization from a suitable solvent or a mixture of solvents. Common solvents used for this purpose include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone).[9][10] The choice of solvent and crystallization conditions can influence the crystal form (polymorphism) of this compound, which in turn can affect its stability and bioavailability.[7][10]

Experimental Protocol: Recrystallization of this compound

-

Materials: Crude this compound, isopropanol.[9]

-

Procedure:

-

Dissolve 1.0 g of crude this compound in 17 mL of isopropanol in a three-necked flask.[9]

-

Stir the mixture magnetically at a speed of 20 r/min.[9]

-

Heat the solution at 50-55°C for 0.5 hours.[9]

-

Filter the hot solution to remove any insoluble impurities.[9]

-

Allow the filtrate to cool to room temperature to induce crystallization.[9]

-

Collect the precipitated crystals by filtration.[9]

-

Dry the crystals at a constant temperature of 50°C for 12 hours.[9]

-

Store the purified this compound in a desiccator at room temperature.[9]

-

| Parameter | Value | Reference |

| Solvent | Isopropanol | [9] |

| Dissolution Temperature | 50-55°C | [9] |

| Crystallization Temperature | Room Temperature | [9] |

| Drying Temperature | 50°C | [9] |

A generalized workflow for the purification of this compound is depicted below:

III. Impurity Profile and Quality Control

The quality of this compound is determined by its purity and the profile of related substances. Common impurities can arise from starting materials, intermediates, by-products of the synthesis, and degradation products.[11]

Key impurities that are often monitored include:

-

Penicilloic acids: Formed by the hydrolysis of the β-lactam ring.[11]

-

Dimers and polymers: Can trigger allergic reactions.[12]

-

Unreacted intermediates: Such as 6-APA and 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

-

Residual solvents: From the synthesis and purification processes.[11]

A variety of analytical techniques are employed for the quality control of this compound. High-performance liquid chromatography (HPLC) is the most prominent method for determining the purity and quantifying impurities.[13][14] Other methods include spectrophotometry and thin-layer chromatography (TLC).[15][16]

| Impurity Class | Origin | Analytical Method |

| Penicilloic Acids | Degradation (hydrolysis) | HPLC |

| Dimers/Polymers | Degradation/Side reactions | HPLC-MS |

| Starting Materials/Intermediates | Incomplete reaction | HPLC |

| Residual Solvents | Manufacturing process | Gas Chromatography (GC) |

Conclusion

The synthesis and purification of this compound are well-established processes that require careful control of reaction conditions and purification parameters to ensure a high-quality final product. The methodologies outlined in this guide, from the synthesis of the key acylating agent to the final crystallization of the sodium salt, provide a comprehensive framework for researchers and professionals in the field. Continuous efforts to develop more efficient and environmentally benign synthetic routes, along with robust analytical methods for impurity profiling, are essential for the ongoing production of this vital antibiotic.

References

- 1. Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride [chinjmap.com]

- 2. CN102964356B - Synthesis method of this compound - Google Patents [patents.google.com]

- 3. CN102964356A - Synthesis method of this compound - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. CN101016272A - Synthetic method for 3-(2'-chloro-6'-fluorophenyl)-5-methyl-4-isooxazole formyl chloride - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. New this compound crystal form as well as preparation method and application thereof (2015) | Su Qinlu [scispace.com]

- 8. Purification of flucloxacillin through pseudopolymorphic crystalline forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN102285998B - Preparation method of this compound amorphous and three polymorphs - Google Patents [patents.google.com]

- 10. CN103288852A - Preparation method of this compound crystal form II - Google Patents [patents.google.com]

- 11. veeprho.com [veeprho.com]

- 12. Study on the impurity profiles of cloxacillin and flucloxacillin based on liquid chromatography tandem ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. repositorio.unesp.br [repositorio.unesp.br]

- 14. researchgate.net [researchgate.net]

- 15. rjptonline.org [rjptonline.org]

- 16. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to the Molecular Structure and Chemical Characteristics of Flucloxacillin Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucloxacillin sodium is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class. It is a semisynthetic compound revered for its efficacy against β-lactamase-producing bacteria, particularly Staphylococcus aureus. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical methodologies pertinent to this compound, tailored for professionals in research and drug development.

Molecular Structure and Chemical Identity

This compound is the sodium salt of flucloxacillin, a molecule characterized by a complex heterocyclic structure. At its core is the 4-thia-1-azabicyclo[3.2.0]heptane ring system, the fundamental scaffold of all penicillins, which houses the critical β-lactam ring. The side chain, attached via an amide linkage at the 6-position, is a 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamido group. This bulky side chain provides steric hindrance, protecting the β-lactam ring from enzymatic degradation by bacterial β-lactamases.

Chemical Formula: C₁₉H₁₆ClFN₃NaO₅S[1]

IUPAC Name: Sodium; (2S,5R,6R)-6-[[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[2]

Molecular Structure:

Figure 1: Chemical structure of Flucloxacillin.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for formulation development, stability studies, and pharmacokinetic profiling. Key quantitative data are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 475.85 g/mol | [1] |

| Appearance | White or almost white crystalline powder | [3] |

| Solubility | Freely soluble in water and methanol; soluble in ethanol. | [3] |

| Melting Point | 176-178 °C | |

| Specific Optical Rotation | +158° to +168° | |

| pH (10% aqueous solution) | 5.0 - 7.0 | |

| Water Content (Karl Fischer) | ≤ 4.5% |

Mechanism of Action

Flucloxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] This action is primarily targeted at Gram-positive bacteria. The signaling pathway for this mechanism is depicted below.

Caption: Mechanism of action of Flucloxacillin.

Synthesis Workflow

The synthesis of this compound is a multi-step process that begins with the formation of an acid chloride, followed by its reaction with 6-aminopenicillanic acid (6-APA), and finally, salt formation. A generalized workflow is illustrated below.

Caption: Generalized synthesis workflow for this compound.

Experimental Protocols for Chemical Characterization

Accurate and precise analytical methods are crucial for the quality control and characterization of this compound. This section details the experimental protocols for key analytical techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative determination of this compound.

-

Principle: This method is based on the formation of a yellow ion-pair complex between this compound and a chromogenic reagent, such as bromocresol purple, in a suitable solvent. The absorbance of this complex is measured at its wavelength of maximum absorbance (λmax).

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Reagents and Solutions:

-

This compound reference standard

-

Methanol (analytical grade)

-

Chloroform (analytical grade)

-

Bromocresol Purple (BCP)

-

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 250 µg/mL) by accurately weighing the reference standard and dissolving it in methanol.

-

Prepare a working standard solution by diluting the stock solution with chloroform.

-

Prepare a solution of BCP (e.g., 5x10⁻³ M) in chloroform.

-

-

Sample Preparation:

-

Accurately weigh a sample of this compound and prepare a stock solution in methanol.

-

Dilute the sample stock solution with chloroform to a concentration within the calibration range.

-

-

Procedure:

-

To a series of volumetric flasks, add varying aliquots of the this compound working standard solution.

-

To each flask, add a fixed volume of the BCP solution and dilute to volume with chloroform.

-

Prepare a reagent blank containing only the BCP solution and chloroform.

-

Measure the absorbance of each standard and sample solution at the λmax (approximately 408 nm) against the reagent blank.

-

Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the sample.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule, confirming its identity.

-

Principle: The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational energies of its functional groups.

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

-

Place the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

-

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

-

Expected Spectral Features: The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

β-lactam C=O stretch (~1770 cm⁻¹)

-

Amide C=O stretch (~1680 cm⁻¹)

-

Carboxylate C=O stretch (~1600 cm⁻¹)

-

Aromatic C=C stretches (~1600-1450 cm⁻¹)

-

C-N and C-O stretches in the fingerprint region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the flucloxacillin molecule.

-

Principle: The nuclei of certain atoms, such as ¹H and ¹³C, possess a magnetic moment. When placed in a strong magnetic field, they can absorb electromagnetic radiation at specific frequencies, which are dependent on their chemical environment.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Procedure:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra.

-

-

Spectral Data:

-

¹H NMR: A predicted ¹H NMR spectrum can be used for initial comparison. The spectrum will show distinct signals for the aromatic protons, the protons on the penicillin core, and the methyl protons.

-

¹³C NMR (in D₂O): The ¹³C NMR spectrum will display signals corresponding to all the unique carbon atoms in the molecule. A reference spectrum shows chemical shifts including those for the carbonyl carbons of the β-lactam, amide, and carboxylate groups, as well as the aromatic and aliphatic carbons.[6]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound and its related substances.

-

Principle: The sample is dissolved in a mobile phase and passed through a stationary phase packed in a column. The components of the sample separate based on their differential partitioning between the two phases.

-

Instrumentation: An HPLC system equipped with a pump, injector, column, and a UV detector.

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 75:25 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a specific wavelength (e.g., 225 nm).

-

Injection Volume: 20 µL.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of the this compound reference standard in the mobile phase.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample solution by dissolving a known amount of the this compound sample in the mobile phase to a concentration within the calibration range.

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions and the sample solution into the chromatograph.

-

Record the chromatograms and determine the retention time and peak area of flucloxacillin.

-

Construct a calibration curve and calculate the concentration of this compound in the sample.

-

Conclusion

This technical guide has provided a detailed examination of the molecular structure and chemical characteristics of this compound. The information presented, including the tabulated physicochemical data, the diagrammatic representations of its mechanism of action and synthesis, and the comprehensive experimental protocols, serves as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental aspects is critical for the effective and safe utilization of this important antibiotic in both research and clinical settings.

References

- 1. CN102964356B - Synthesis method of this compound - Google Patents [patents.google.com]

- 2. This compound | C19H17ClFN3NaO5S | CID 24197860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. repositorio.unesp.br [repositorio.unesp.br]

- 4. youtube.com [youtube.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

Flucloxacillin Sodium: A Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucloxacillin sodium is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class.[1] It is particularly effective against infections caused by penicillinase-producing staphylococci.[2] This technical guide provides an in-depth analysis of flucloxacillin's spectrum of activity against gram-positive bacteria, its mechanism of action, and the molecular basis of resistance. This document is intended to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Mechanism of Action

Like other β-lactam antibiotics, flucloxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] It specifically targets penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[4] Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating these PBPs, flucloxacillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[3][4]

Flucloxacillin is notably resistant to hydrolysis by β-lactamases, enzymes produced by some bacteria that can inactivate many other penicillins.[1] This resistance is conferred by the isoxazolyl group in its chemical structure, which provides steric hindrance, preventing the β-lactamase from binding to and cleaving the β-lactam ring.[5]

Spectrum of Activity: Quantitative Data

The in vitro activity of flucloxacillin against a range of clinically significant gram-positive bacteria is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of tested isolates, respectively.

| Gram-Positive Bacteria | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | 0.1 - 0.5[6] | 0.25 | 0.5[7] |

| Staphylococcus epidermidis | - | - | - |

| Streptococcus pyogenes (Group A Streptococcus) | 0.1[6] | - | - |

| Streptococcus pneumoniae | 0.25[6] | - | - |

| Streptococcus agalactiae (Group B Streptococcus) | - | - | - |

| Enterococcus faecalis | Generally resistant[8] | - | - |

| Enterococcus faecium | Generally resistant[8] | - | - |

| Listeria monocytogenes | Generally resistant | - | - |

| Bacillus anthracis | Penicillinase-producing strains may be resistant[3] | - | - |

| Corynebacterium diphtheriae | Variable, some strains resistant[9][10][11] | - | - |

Note: Data for some species is limited or variable and is indicated as such. The susceptibility of specific isolates should always be confirmed with laboratory testing.

Mechanisms of Resistance

The primary mechanism of clinically significant resistance to flucloxacillin in gram-positive bacteria, particularly in Staphylococcus aureus, is the alteration of the drug's target, the penicillin-binding proteins. This is most notably seen in Methicillin-Resistant Staphylococcus aureus (MRSA).

MRSA strains have acquired a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec). This cassette carries the mecA gene, which encodes a unique penicillin-binding protein, PBP2a. PBP2a has a very low affinity for flucloxacillin and other β-lactam antibiotics. In the presence of flucloxacillin, the native PBPs are inhibited, but PBP2a can continue to carry out the essential peptidoglycan cross-linking, allowing the bacteria to survive and replicate.

Experimental Protocols

Accurate determination of bacterial susceptibility to flucloxacillin is critical for clinical decision-making and for research and development. The following are detailed protocols for two standard methods of antimicrobial susceptibility testing (AST).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound powder

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

-

Plate reader or visual inspection mirror

Procedure:

-

Preparation of Flucloxacillin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration that is a convenient multiple of the highest concentration to be tested. Filter-sterilize the stock solution.

-

Preparation of Serial Dilutions:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

In a separate tube, prepare a working solution of flucloxacillin at four times the final desired highest concentration in CAMHB.

-

Add 100 µL of this working solution to well 1.

-

Transfer 50 µL from well 1 to well 2, mixing thoroughly.

-

Continue this two-fold serial dilution process from well 2 to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

-

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. Do not inoculate well 12.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of flucloxacillin at which there is no visible growth (turbidity) as observed with the naked eye or a plate reader.

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

-

Mueller-Hinton agar (MHA) plates (4 mm depth)

-

Flucloxacillin disks (e.g., 1 µg)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Forceps or disk dispenser

-

Incubator (35°C ± 2°C)

-

Ruler or calipers

Procedure:

-

Inoculum Preparation: As described in the broth microdilution protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized bacterial suspension.

-

Remove excess inoculum by pressing and rotating the swab firmly against the inside of the tube above the fluid level.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Application of Antibiotic Disks:

-

Using sterile forceps or a disk dispenser, place the flucloxacillin disk onto the inoculated surface of the agar.

-

Gently press the disk down to ensure complete contact with the agar.

-

-

Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Measuring and Interpreting Results:

-

After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.

-

Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameter to the established clinical breakpoints provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

-

Visualizations

Flucloxacillin Mechanism of Action

Caption: Flucloxacillin inhibits Penicillin-Binding Proteins, disrupting cell wall synthesis.

Mechanism of Resistance in MRSA

Caption: PBP2a in MRSA allows cell wall synthesis despite the presence of flucloxacillin.

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: A generalized workflow for determining antimicrobial susceptibility.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Treatment and prophylaxis - Anthrax in Humans and Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Penicillin - Wikipedia [en.wikipedia.org]

- 5. Bactericidal activity and pharmacology of flucloxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medsafe.govt.nz [medsafe.govt.nz]

- 7. medicinesinformation.co.nz [medicinesinformation.co.nz]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. Cutaneous infections due to Corynebacterium diphtheriae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. First-line antibiotic susceptibility pattern of toxigenic Corynebacterium diphtheriae in Indonesia - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Stalwart Antibiotic: An In-depth Technical Guide to the Discovery and Development of Flucloxacillin Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucloxacillin, a narrow-spectrum β-lactam antibiotic, has been a cornerstone in the management of infections caused by penicillinase-producing staphylococci for over five decades. Its development in the 1960s by Beecham Research Laboratories marked a pivotal moment in the ongoing battle against bacterial resistance. This technical guide provides a comprehensive overview of the discovery, history, and development of flucloxacillin sodium, detailing its mechanism of action, synthesis, in vitro and in vivo activity, pharmacokinetic profile, and the molecular basis of resistance.

Historical Context: The Rise of Penicillinase-Resistant Staphylococci

The discovery of penicillin by Alexander Fleming in 1928 revolutionized medicine.[1][2] However, the widespread use of penicillin G in the 1940s and 1950s led to the rapid emergence of penicillin-resistant strains of Staphylococcus aureus.[1] These bacteria produced β-lactamase (penicillinase), an enzyme that hydrolyzes the β-lactam ring of penicillin, rendering it inactive. This escalating resistance prompted an urgent search for new penicillins that could withstand the destructive action of these enzymes.

The Dawn of the Isoxazolyl Penicillins: The Beecham Breakthrough

Scientists at Beecham Research Laboratories in the United Kingdom spearheaded the development of semisynthetic penicillins. Their work led to the creation of the isoxazolyl penicillins, a new class of penicillinase-resistant antibiotics. This family includes oxacillin, cloxacillin, dicloxacillin, and flucloxacillin.[3] Flucloxacillin was developed in the 1960s and was first marketed in Europe in the 1970s.[4] It demonstrated particular stability against the β-lactamase of S. aureus and was also acid-stable, allowing for oral administration.[4]

A seminal paper by Sutherland, Croydon, and Rolinson in 1970 provided a detailed comparison of flucloxacillin with its isoxazolyl penicillin counterparts, highlighting its favorable pharmacokinetic profile.[3]

Mechanism of Action: Targeting the Bacterial Cell Wall

Like other β-lactam antibiotics, flucloxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] Its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[4][5] By binding to and inactivating these proteins, flucloxacillin disrupts cell wall integrity, leading to cell lysis and death. The isoxazolyl side chain of flucloxacillin provides steric hindrance, protecting the β-lactam ring from hydrolysis by penicillinases.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. (PDF) Flucloxacillin, a New Isoxazolyl Penicillin, Compared [research.amanote.com]

- 3. Flucloxacillin, a new isoxazolyl penicillin, compared with oxacillin, cloxacillin, and dicloxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 5. Flucloxacillin: A Review of Characteristics, Properties and Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacokinetics and Pharmacodynamics of Flucloxacillin Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and pharmacodynamics of flucloxacillin sodium. Flucloxacillin is a narrow-spectrum beta-lactam antibiotic primarily used to treat infections caused by penicillinase-producing staphylococci.[1] A thorough understanding of its in vitro properties is crucial for preclinical assessment, dose optimization, and predicting clinical efficacy.

Pharmacodynamics: The Action of Flucloxacillin on Bacteria

The pharmacodynamics of flucloxacillin describe its relationship with its microbial target. The primary measure of its activity is its ability to inhibit or kill bacteria, quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Mechanism of Action

Flucloxacillin, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[3][4] This interference with cell wall formation leads to cell lysis and bacterial death.[2][3][5] The isoxazolyl side chain of flucloxacillin provides stability against hydrolysis by beta-lactamase enzymes produced by some bacteria, making it effective against penicillin-resistant Staphylococcus aureus.[2][6]

Caption: Mechanism of action of flucloxacillin.

In Vitro Susceptibility Data

The following table summarizes the in vitro activity of flucloxacillin against key Gram-positive pathogens.

| Organism | Parameter | Value (mg/L) | Reference |

| Staphylococcus aureus (MSSA) | MIC Range | 0.06 - 0.25 | [7] |

| Staphylococcus aureus (MSSA) | Median MIC | 0.125 | [7][8] |

| Staphylococcus aureus (MSSA) | MIC90 | ≤0.5 | [9] |

| Staphylococcus aureus (Wild-type) | Wild-type cut-off | 1 | [10] |

| Streptococcus pyogenes | - | - | Flucloxacillin is active, though less so than benzylpenicillin.[6] |

| Streptococcus agalactiae | - | - | Activity has been evaluated in in vivo models.[11] |

MSSA: Methicillin-susceptible Staphylococcus aureus MIC: Minimum Inhibitory Concentration MIC90: The concentration at which 90% of isolates are inhibited

Pharmacokinetics: The Disposition of Flucloxacillin In Vitro

In vitro pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.

Protein Binding

Flucloxacillin is highly bound to plasma proteins, primarily albumin.[12][13] This is a critical parameter as only the unbound (free) fraction of the drug is microbiologically active.[13]

| Parameter | Value | Reference |

| Human Serum Protein Binding | 94.6% | [12] |

| Neonatal Plasma Protein Binding (Mean ± SD) | 74.5% ± 13.1% | [13] |

| Neonatal Plasma Protein Binding (Range) | 34.3% - 89.7% | [13] |

Metabolism

Flucloxacillin is metabolized in the liver.[1][4] In vitro drug metabolism studies are crucial for identifying metabolic pathways and potential drug-drug interactions.[14][15] The primary metabolite is 5'-hydroxymethylflucloxacillin.[16]

| In Vitro Model | Application | Reference |

| Hepatic Microsomes | Study of CYP-mediated metabolism | [14][15] |

| S9 Fraction | Contains both microsomal and cytosolic enzymes | [14][15] |

| Hepatocytes | Intact cell model with a full complement of metabolic enzymes | [14][15][17] |

| Liver Slices | Maintains tissue architecture | [14][15] |

Transporter Interactions

Recent in vitro studies have shown that flucloxacillin can inhibit hepatic uptake transporters.[18]

| Transporter | IC50 (µM) | Reference |

| P-glycoprotein (P-gp) | 166 - 379 | [18] |

IC50: Half-maximal inhibitory concentration

Experimental Protocols

Detailed methodologies are essential for the reproducibility of in vitro studies.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.[7]

Caption: Workflow for MIC determination by broth microdilution.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test organism (e.g., S. aureus) to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this in a suitable broth, such as Mueller-Hinton Broth, to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[7]

-

Antibiotic Dilution: Prepare serial twofold dilutions of flucloxacillin in a 96-well microtiter plate containing the broth.[7]

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[7]

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[7]

-

MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[7]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to ascertain the concentration of antibiotic required to kill the bacteria.[7]

Protocol:

-

Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth.[7]

-

Plating: Subculture these aliquots onto an antibiotic-free agar plate (e.g., Tryptic Soy Agar).[7]

-

Incubation: Incubate the agar plates at 37°C for 18-24 hours.[7]

-

MBC Determination: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.[7]

In Vitro Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the bactericidal activity of an antibiotic over time.[7][19][20]

References

- 1. m.youtube.com [m.youtube.com]

- 2. litfl.com [litfl.com]

- 3. PathWhiz [pathbank.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. microbiologymatters.com [microbiologymatters.com]

- 7. benchchem.com [benchchem.com]

- 8. Probability of pharmacological target attainment with flucloxacillin in Staphylococcus aureus bloodstream infection: a prospective cohort study of unbound plasma and individual MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Population Pharmacokinetics at Two Dose Levels and Pharmacodynamic Profiling of Flucloxacillin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Pharmacodynamics of Flucloxacillin in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bactericidal activity and pharmacology of flucloxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein binding of flucloxacillin in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. biorxiv.org [biorxiv.org]

- 19. page-meeting.org [page-meeting.org]

- 20. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Binding Affinity of Flucloxacillin Sodium to Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Flucloxacillin exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs) located in the bacterial cell membrane.[1][2] PBPs are a group of transpeptidases, carboxypeptidases, and endopeptidases that catalyze the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall.[3] The structural integrity of the cell wall is essential for bacteria to withstand osmotic pressure and maintain their shape.

The mechanism of inhibition involves the opening of the β-lactam ring of flucloxacillin and the formation of a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of the PBP.[3] This acylation effectively inactivates the enzyme, halting the transpeptidation step of peptidoglycan synthesis. The disruption of cell wall maintenance and synthesis ultimately leads to cell lysis and bacterial death.[2] Flucloxacillin's isoxazolyl side chain provides steric hindrance that protects the β-lactam ring from hydrolysis by many staphylococcal β-lactamases, rendering it effective against penicillin-resistant, but methicillin-susceptible, strains of Staphylococcus aureus.[4]

dot

Caption: Mechanism of action of flucloxacillin.

Quantitative Analysis of Flucloxacillin-PBP Binding Affinity

Table 1: IC50 Values of Flucloxacillin for Streptococcus pneumoniae D39 PBPs

| Penicillin-Binding Protein (PBP) | IC50 (µM) |

| PBP1a | >1000 |

| PBP1b | 11.04 |

| PBP2a | >1000 |

| PBP2b | >1000 |

| PBP2x | 0.832 |

| PBP3 | 0.911 |

Data sourced from a study on β-lactam selectivity in Streptococcus pneumoniae D39.

Experimental Protocols

The determination of PBP binding affinity is crucial for elucidating the mechanism of action of β-lactam antibiotics. A widely used method is the competitive binding assay using a fluorescently labeled penicillin derivative, such as Bocillin-FL.

Competitive PBP Binding Assay with Fluorescent Penicillin (Bocillin-FL)

This method determines the IC50 of an unlabeled β-lactam by measuring its ability to compete with Bocillin-FL for binding to PBPs.

a. Preparation of Bacterial Membranes:

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus) in an appropriate broth medium to the mid-logarithmic phase of growth.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer and lyse the cells using mechanical means, such as a French press or sonication, on ice.

-

Membrane Isolation: Centrifuge the cell lysate at a low speed to remove unlysed cells and debris. Subsequently, centrifuge the supernatant at a high speed (ultracentrifugation) to pellet the bacterial membranes.

-

Washing and Storage: Wash the membrane pellet with a suitable buffer and resuspend it. The membrane preparation can be stored at -80°C until use.

b. Competitive Binding Assay:

-

Pre-incubation with Flucloxacillin: In a series of microcentrifuge tubes, pre-incubate a fixed amount of the prepared bacterial membrane fraction with a range of concentrations of flucloxacillin for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for the binding of flucloxacillin to the PBPs.

-

Labeling with Bocillin-FL: Add a fixed concentration of Bocillin-FL to each reaction tube and incubate for a specific time to allow the fluorescent probe to bind to the available (uninhibited) PBPs.

-

Termination of Reaction: Stop the reaction by adding an excess of an unlabeled broad-spectrum penicillin or by adding SDS-PAGE sample buffer.

c. Detection and Analysis:

-

SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorescence Scanning: Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.

-

Quantification: Quantify the fluorescence intensity of each PBP band using densitometry software.

-

IC50 Determination: Plot the percentage of Bocillin-FL binding (relative to a control with no flucloxacillin) against the logarithm of the flucloxacillin concentration. The IC50 value is determined by fitting the data to a dose-response curve.

dot

Caption: Experimental workflow for a competitive PBP binding assay.

Signaling Pathways and Cellular Responses

The inhibition of PBPs by flucloxacillin triggers a cascade of cellular responses as the bacterium attempts to cope with the resulting cell wall stress. While a detailed signaling pathway for flucloxacillin-induced stress is complex and not fully elucidated, the general response involves the activation of two-component systems that sense cell envelope damage. These systems can, in turn, modulate the expression of genes involved in cell wall metabolism and stress response. In S. aureus, the GraRS and VraSR two-component systems are known to be involved in responding to cell wall-active antibiotics. Persistent PBP inhibition, however, overwhelms these compensatory mechanisms, leading to the activation of autolysins that degrade the existing peptidoglycan, contributing to cell lysis.

Conclusion

Flucloxacillin sodium remains a critical antibiotic for the treatment of infections caused by susceptible Staphylococcus aureus. Its efficacy is directly tied to its ability to bind and inactivate essential penicillin-binding proteins, thereby disrupting bacterial cell wall synthesis. While there is a notable gap in the publicly available quantitative data regarding the binding affinity of flucloxacillin to the specific PBPs of S. aureus, the experimental methodologies for determining these parameters are well-established. Further research to quantify the binding affinities of flucloxacillin for the PBPs of clinically relevant S. aureus strains would provide valuable insights for optimizing dosing regimens and combating the emergence of resistance. This guide provides a foundational understanding of the core principles of flucloxacillin-PBP interactions and the experimental approaches to their study, serving as a valuable resource for researchers in the field of antibiotic drug development.

References

Unraveling Flucloxacillin Resistance: A Technical Deep Dive into Initial Mechanisms

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core molecular mechanisms underpinning initial studies on Flucloxacillin sodium resistance, with a primary focus on Staphylococcus aureus. As a critical antibiotic against staphylococcal infections, understanding the evolution of resistance is paramount for the development of novel therapeutic strategies. This document provides a consolidated overview of key resistance determinants, detailed experimental protocols for their identification, and visual representations of the underlying molecular pathways.

Core Mechanisms of Flucloxacillin Resistance

Initial research into flucloxacillin resistance has identified two predominant mechanisms employed by S. aureus to circumvent the bactericidal action of this beta-lactam antibiotic:

-

Target Site Modification: This is the most clinically significant mechanism and is primarily mediated by the acquisition of the mecA gene. This gene encodes a modified Penicillin-Binding Protein, PBP2a, which has a low affinity for flucloxacillin and other beta-lactam antibiotics. Consequently, PBP2a can continue to catalyze the essential cross-linking of the bacterial cell wall, rendering the antibiotic ineffective. The mecA gene is located on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).

-

Enzymatic Degradation: The production of beta-lactamase enzymes, encoded by the blaZ gene, represents another key resistance strategy. These enzymes hydrolyze the amide bond in the beta-lactam ring of flucloxacillin, inactivating the antibiotic before it can reach its PBP target. While flucloxacillin is designed to be resistant to some beta-lactamases, hyperproduction or mutations in the blaZ gene can lead to clinically relevant resistance.

Quantitative Analysis of Flucloxacillin Resistance

The level of resistance to flucloxacillin is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize representative MIC values for S. aureus strains with different resistance profiles.

| Resistance Mechanism | Genotype | Phenotype | Flucloxacillin MIC Range (mg/L) | References |

| Susceptible | mecA negative, blaZ negative/low-level expression | Methicillin-Susceptible S. aureus (MSSA) | 0.125 - 0.5 | [1][2] |

| Beta-lactamase Production | mecA negative, blaZ positive (hyperproduction) | Borderline Oxacillin-Resistant S. aureus (BORSA) | 1 - 8 | |

| Target Modification | mecA positive | Methicillin-Resistant S. aureus (MRSA) | 4 - >256 | [3] |

| S. aureus Strain Type | SCCmec Type | Typical Flucloxacillin MIC (mg/L) | Notes | References |

| MSSA | N/A | ≤ 2 | Generally susceptible to flucloxacillin. | [2] |

| HA-MRSA | I, II, III | High (often > 64) | Hospital-Associated MRSA, often multi-drug resistant. | [4] |

| CA-MRSA | IV, V | Variable (can be lower than HA-MRSA) | Community-Associated MRSA. Some strains may show lower MICs, posing detection challenges. | [3][4] |

Experimental Protocols

Accurate identification of flucloxacillin resistance mechanisms is crucial for both clinical diagnostics and research. The following are detailed protocols for key experimental procedures.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the minimum concentration of flucloxacillin required to inhibit the growth of a bacterial isolate.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound powder

-

Sterile 96-well microtiter plates

-

S. aureus isolate

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation:

-

Select 3-5 morphologically similar colonies of the S. aureus isolate from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Antibiotic Dilution Series:

-

Prepare a stock solution of flucloxacillin in a suitable solvent.

-

Perform serial two-fold dilutions of flucloxacillin in CAMHB in the 96-well plate to achieve the desired concentration range (e.g., 0.06 to 128 mg/L).

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of flucloxacillin at which there is no visible growth (turbidity) in the well.

-

PCR for Detection of the mecA Gene

This molecular method is the gold standard for identifying methicillin resistance.

Materials:

-

Bacterial DNA extraction kit

-

mecA-specific forward and reverse primers

-

Taq DNA polymerase and reaction buffer

-

dNTPs

-

Thermocycler

-

Agarose gel electrophoresis equipment

-

DNA ladder

Procedure:

-

DNA Extraction: Extract genomic DNA from the S. aureus isolate using a commercial kit or a standard phenol-chloroform method.

-

PCR Amplification:

-

Prepare a PCR master mix containing Taq polymerase, buffer, dNTPs, and mecA-specific primers.

-

Add the extracted DNA to the master mix.

-

Perform PCR using the following cycling conditions:

-

Initial denaturation: 94°C for 5 minutes

-

30-35 cycles of:

-

Denaturation: 94°C for 30-60 seconds

-

Annealing: 55-60°C for 30-60 seconds

-

Extension: 72°C for 60-90 seconds

-

-

Final extension: 72°C for 5-10 minutes

-

-

-

Gel Electrophoresis:

-

Run the PCR products on a 1.5% agarose gel alongside a DNA ladder.

-

Visualize the DNA bands under UV light. The presence of a band of the expected size for the mecA gene indicates a positive result.

-

PBP2a Latex Agglutination Assay

This rapid immunological test detects the presence of the PBP2a protein.

Materials:

-

PBP2a latex agglutination test kit (containing latex particles coated with anti-PBP2a monoclonal antibodies and control latex)

-

S. aureus isolate

-

Extraction reagents (provided in the kit)

-

Test cards

-

Mixing sticks

Procedure:

-

Antigen Extraction:

-

Prepare a heavy suspension of the bacterial isolate in the provided extraction reagent.

-

Boil the suspension for 3 minutes to release the PBP2a protein.

-

Centrifuge the suspension to pellet the cellular debris.

-

-

Agglutination Test:

-

Place a drop of the test latex and a drop of the control latex onto separate circles on the test card.

-

Add a drop of the supernatant from the extracted sample to each latex drop.

-

Mix the suspension with a clean mixing stick for each circle.

-

Rock the card for up to 3 minutes and observe for agglutination.

-

-

Result Interpretation:

-

Visible agglutination (clumping) of the test latex within 3 minutes, with no agglutination of the control latex, indicates the presence of PBP2a.

-